Cyclopentyl(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone
Description
Properties
IUPAC Name |
cyclopentyl-[4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2S/c21-17(13-4-1-2-5-13)20-9-7-12(8-10-20)15-18-19-16(23-15)14-6-3-11-22-14/h3,6,11-13H,1-2,4-5,7-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVMFDEJHXJLVTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)N2CCC(CC2)C3=NN=C(S3)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopentyl(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes the formation of the thiadiazole ring through the cyclization of appropriate precursors, followed by the introduction of the furan ring and the piperidine moiety. The final step often involves the attachment of the cyclopentyl group under specific reaction conditions such as the use of catalysts and controlled temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems and continuous flow reactors to ensure consistent production. The use of high-purity reagents and stringent quality control measures are crucial in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Cyclopentyl(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under specific conditions.
Reduction: The thiadiazole ring can be reduced to form corresponding amines.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the thiadiazole ring may produce amines.
Scientific Research Applications
Chemical Properties and Reactions
Cyclopentyl(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone can undergo various chemical transformations:
| Reaction Type | Description |
|---|---|
| Oxidation | The furan ring can be oxidized to form furanones. |
| Reduction | Reduction of the thiadiazole ring can yield corresponding amines. |
| Substitution | Nucleophilic substitution reactions can occur at the piperidine ring. |
Medicinal Chemistry
This compound has been investigated for its potential as a bioactive agent with various therapeutic properties:
- Antimicrobial Activity : Research indicates that it may exhibit significant antimicrobial properties against various pathogens.
- Anticancer Potential : Studies have shown that it could inhibit cancer cell proliferation by targeting specific enzymes or receptors involved in tumor growth.
Biological Studies
The mechanism of action involves interaction with molecular targets such as enzymes and receptors, leading to alterations in biological pathways:
- Target Interaction : It may bind to specific enzymes related to cancer metabolism.
- Pathway Modulation : Alters signaling pathways linked to cell survival and apoptosis.
Material Science
In addition to its biological applications, this compound is explored for its potential in developing novel materials with unique chemical properties due to its structural complexity.
Anticancer Research
A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited cytotoxic effects on human cancer cell lines. The compound was shown to induce apoptosis through caspase activation pathways.
Antimicrobial Activity
Another research effort focused on evaluating the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. Results indicated that it had a minimum inhibitory concentration (MIC) significantly lower than many standard antibiotics.
Mechanism of Action
The mechanism of action of Cyclopentyl(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Fluorophenyl-Substituted Analog
- Compound: Cyclopentyl(3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone (CAS: 1173267-19-0)
- Structure : Differs in the substitution of the furan-2-yl group with a 2-fluorophenyl ring and the position of the thiadiazole on the piperidine (3- vs. 4-position).
- Molecular Formula : $ \text{C}{19}\text{H}{22}\text{FN}_{3}\text{OS} $, Molecular Weight : 359.5 g/mol.
Methyl-Substituted Thiadiazole
- Compound: 2-Cyclopentyl-1-(3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)ethanone (CAS: 1172252-29-7)
- Structure : Replaces the furan-2-yl group with a methyl group and shifts the thiadiazole to the 3-position of piperidine.
- Molecular Formula : $ \text{C}{15}\text{H}{23}\text{N}_{3}\text{OS} $, Molecular Weight : 293.4 g/mol.
Heterocyclic Core Modifications
Oxadiazole vs. Thiadiazole
- Compound: (4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(thiophen-2-yl)methanone (CAS: 1170592-25-2)
- Structure : Replaces the thiadiazole with a 1,3,4-oxadiazole ring and substitutes furan with thiophene.
- Molecular Formula : $ \text{C}{15}\text{H}{17}\text{N}{3}\text{O}{2}\text{S} $, Molecular Weight : 303.4 g/mol.
Antimicrobial and Antibiofilm Activity
- Compound: Bis(4-(5-(N-cyclohexylamino)-1,3,4-thiadiazol-2-yl)phenyl)methanone (C1)
- Structure : Features a bis-thiadiazole-phenyl scaffold instead of a piperidine-furan system.
- Activity : Exhibits potent antibiofilm and antimicrobial effects against Staphylococcus aureus (MIC: 2–4 µg/mL). The rigid bis-thiadiazole structure enhances target engagement but may reduce solubility .
Acetylcholinesterase (AChE) Inhibition
- Compound : N-(5-((2-(piperidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide derivatives
- Structure : Incorporates a benzamide group and a piperidine-ethylthio chain.
- Activity : Displays AChE inhibition (IC$_{50}$: 0.8–3.2 µM), attributed to the thioether linkage and aromatic stacking. The absence of a cyclopentyl group in these derivatives highlights the role of hydrophobic substituents in modulating activity .
Biological Activity
Cyclopentyl(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone, also known as Y042-5423, is a compound characterized by a unique structural framework that includes a cyclopentyl group, a furan ring, and a thiadiazole ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer research.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 360.4 g/mol. The presence of various functional groups contributes to its distinctive chemical properties and biological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 360.4 g/mol |
| CAS Number | 1374527-99-7 |
The mechanism of action for this compound involves interactions with specific molecular targets within cancer cells. Compounds with similar structures have been shown to modulate biological pathways by interacting with enzymes and receptors, leading to effects such as apoptosis and cell cycle arrest.
Anticancer Properties
Recent studies have focused on the cytotoxic effects of thiadiazole derivatives against various cancer cell lines. The compound has demonstrated significant activity against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines.
- Cytotoxicity Testing :
-
Mechanisms of Action :
- Apoptosis Induction : Treatment with the compound resulted in increased levels of pro-apoptotic proteins (Bax) and decreased anti-apoptotic proteins (Bcl-2), thus enhancing the Bax/Bcl-2 ratio .
- Cell Cycle Arrest : The compound induced cell cycle arrest at the S and G2/M phases in treated cells, further supporting its potential as an anticancer agent .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features:
| Structural Feature | Impact on Activity |
|---|---|
| Cyclopentyl Group | Enhances lipophilicity and cell membrane penetration |
| Furan Ring | Contributes to electron delocalization and reactivity |
| Thiadiazole Ring | Critical for anticancer activity; modifications can enhance potency |
Case Studies
Several studies have highlighted the efficacy of thiadiazole derivatives in preclinical models:
- Study on Antitumor Activity :
- Docking Studies :
Q & A
Q. What are the common synthetic routes for 1,3,4-thiadiazole derivatives, and how can they be adapted for synthesizing the target compound?
- Methodological Answer : 1,3,4-Thiadiazole derivatives are typically synthesized via cyclization of thiosemicarbazides under acidic conditions or through Schiff base/Mannich base reactions. For example, describes the synthesis of 2,5-disubstituted thiadiazoles using acetylenic intermediates and thiourea derivatives. Adapting this approach, the target compound could be synthesized by:
Reacting cyclopentanecarbonyl chloride with 4-amino-5-(furan-2-yl)-1,3,4-thiadiazole to form the piperidine-linked methanone core.
Optimizing reaction conditions (e.g., using anhydrous DMF as a solvent and triethylamine as a base) to enhance yield .
- Key Characterization Tools : FTIR (C=N and C-S stretches at ~1600 cm⁻¹ and 650 cm⁻¹), -/-NMR (piperidine protons at δ 1.5–3.0 ppm; furan protons at δ 6.5–7.5 ppm), and elemental analysis (C, H, N content) .
Q. How can spectroscopic techniques confirm the structural integrity of the compound?
- Methodological Answer :
- FTIR : Identify characteristic peaks for the thiadiazole ring (C=N at ~1600 cm⁻¹) and furan (C-O-C at ~1250 cm⁻¹) .
- NMR :
- -NMR: Cyclopentyl protons appear as a multiplet (δ 1.5–2.5 ppm); piperidine protons show splitting patterns at δ 2.5–3.5 ppm .
- -NMR: Carbonyl (C=O) signal at ~170 ppm; thiadiazole carbons at ~150–160 ppm .
- Elemental Analysis : Confirm stoichiometry (e.g., C: ~60%, H: ~6%, N: ~12%) .
Advanced Research Questions
Q. What strategies can resolve contradictions in antimicrobial activity data for structurally similar 1,3,4-thiadiazole derivatives?
- Methodological Answer :
- reports MIC values for thiadiazole derivatives against Candida albicans (MIC: 8–32 µg/mL) and E. coli (MIC: 16–64 µg/mL). Contradictions may arise due to:
Substituent Effects : Electron-withdrawing groups (e.g., -Cl) enhance activity against Gram-negative bacteria, while bulky groups (e.g., cyclohexyl) reduce biofilm inhibition .
Assay Variability : Standardize protocols using CLSI guidelines and include efflux pump inhibition assays to differentiate intrinsic activity from resistance mechanisms .
- Data Analysis : Use multivariate regression to correlate substituent properties (Hammett σ, logP) with MIC/MBC values .
Q. How can computational methods predict the compound’s binding affinity to biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model interactions with C. albicans CYP51 (target for antifungal activity). Key steps:
Prepare the ligand (target compound) and receptor (PDB: 5TZ1) using PyMOL.
Identify hydrogen bonds between the thiadiazole N atoms and heme Fe.
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of the ligand-receptor complex. Monitor RMSD (<2.0 Å indicates stable binding) .
Q. What crystallographic challenges arise in determining the compound’s structure, and how can SHELX software address them?
- Methodological Answer :
- Challenges : Twinning, weak diffraction (common in thiadiazoles due to flexible substituents).
- SHELX Workflow :
SHELXD : Solve phase problem via dual-space methods for small molecules.
SHELXL : Refine anisotropic displacement parameters; apply TWIN/BASF commands for twinned data .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
